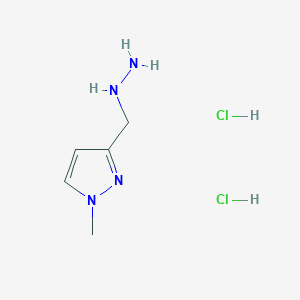

(1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N4. It is a white solid that is typically stored at temperatures between 0-8°C . This compound is known for its unique properties and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

(1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrazine derivatives .

科学的研究の応用

Biological Activities

(1-Methylpyrazol-3-yl)methylhydrazine; dihydrochloride exhibits significant biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Anticancer Activity : Potential as an anticancer agent through inhibition of specific cellular pathways.

- Anti-inflammatory Effects : Investigated for its role in modulating inflammation-related signaling pathways.

Research Applications

The compound has been explored in various research contexts:

-

Pharmaceutical Development :

- Its derivatives are being studied as potential drug candidates targeting diseases such as malaria, where inhibition of dihydroorotate dehydrogenase (DHODH) has shown promise .

- A study highlighted the efficacy of certain pyrazole derivatives in inhibiting DHODH, suggesting potential use in malaria prophylaxis .

-

Agrochemical Applications :

- Research indicates that compounds like (1-Methylpyrazol-3-yl)methylhydrazine; dihydrochloride may serve as effective agrochemicals due to their biological activity against plant pathogens.

-

Biochemical Assays :

- The compound has been utilized in biochemical assays to evaluate its interactions with specific enzymes and receptors, influencing microbial growth and inflammatory responses.

Comparative Analysis of Related Compounds

To illustrate the unique properties of (1-Methylpyrazol-3-yl)methylhydrazine; dihydrochloride compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Hydrazinyl-1-methylpyrazole trihydrochloride | Similar pyrazole structure | Antimicrobial and anticancer | Higher water solubility |

| 1-(4-Chlorophenyl)-3-methylpyrazole | Pyrazole ring with aromatic substitution | Antifungal properties | Enhanced lipophilicity |

| 4-Amino-1-methylpyrazole | Amino group substitution on pyrazole | Antioxidant effects | Increased reactivity in electrophilic substitutions |

This comparison highlights the distinct advantages of (1-Methylpyrazol-3-yl)methylhydrazine; dihydrochloride in terms of its solubility and biological activity profiles.

作用機序

The mechanism of action of (1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

類似化合物との比較

Similar Compounds

Some compounds similar to (1-Methylpyrazol-3-yl)methylhydrazine;dihydrochloride include:

- (1-Methylpyrazol-3-yl)methylamine

- (1-Methylpyrazol-3-yl)methylhydrazine

- (1-Methylpyrazol-3-yl)methylhydrazine;monohydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique dihydrochloride salt form, which provides distinct chemical and physical properties. This makes it particularly useful in specific research and industrial applications where these properties are advantageous .

生物活性

(1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound (1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride features a pyrazole ring and a hydrazine linkage, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C₅H₈Cl₂N₄, with a molecular weight of approximately 195.06 g/mol. The presence of two hydrochloride ions enhances its solubility and stability in aqueous environments, making it suitable for various biological assays and applications.

1. Antimicrobial Properties

Research indicates that (1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and proliferation. This property makes it a candidate for further development as an antimicrobial agent.

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it possesses antiproliferative effects against various cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF-7). The growth inhibitory concentrations (GI50) observed were notably low, indicating strong activity against these cell lines .

| Cell Line | GI50 (μM) |

|---|---|

| MCF-7 | 4.19 |

| SKBR3 | 0.25 |

| PC3 | 5.6 |

These findings suggest that (1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride may interfere with cell cycle progression or induce apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory response. Inhibition of PDE4 can lead to reduced levels of pro-inflammatory mediators, making this compound a potential therapeutic option for inflammatory diseases .

The biological activities of (1-Methylpyrazol-3-yl)methylhydrazine dihydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting enzymes such as PDE4, the compound reduces the degradation of cyclic nucleotides, leading to enhanced signaling pathways that mitigate inflammation.

- Cell Cycle Disruption : In cancer cells, it may disrupt normal cell cycle progression, leading to increased apoptosis or senescence.

Case Studies

A notable study involved testing the compound's efficacy in animal models for both antimicrobial and anticancer properties. In one experiment, mice treated with varying doses demonstrated significant tumor reduction compared to control groups, supporting its potential as an anticancer therapeutic agent .

Additionally, another study highlighted its effectiveness against specific bacterial strains, where it outperformed traditional antibiotics in inhibiting bacterial growth within a set time frame.

特性

IUPAC Name |

(1-methylpyrazol-3-yl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-9-3-2-5(8-9)4-7-6;;/h2-3,7H,4,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCQLWVTLBVMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。